5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
CAS No.: 1285251-59-3
Cat. No.: VC2665651
Molecular Formula: C9H11N3O3
Molecular Weight: 209.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1285251-59-3 |
|---|---|
| Molecular Formula | C9H11N3O3 |
| Molecular Weight | 209.2 g/mol |
| IUPAC Name | 5-methyl-4-oxo-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H11N3O3/c1-11-3-2-4-12-7(8(11)13)5-6(10-12)9(14)15/h5H,2-4H2,1H3,(H,14,15) |
| Standard InChI Key | OQSCVKMTZQQIKH-UHFFFAOYSA-N |
| SMILES | CN1CCCN2C(=CC(=N2)C(=O)O)C1=O |
| Canonical SMILES | CN1CCCN2C(=CC(=N2)C(=O)O)C1=O |
Introduction
Related Compounds and Structural Relationships
Understanding the properties of 5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine-2-carboxylic acid can be enhanced by examining structurally related compounds found in the literature.
Structural Analogs
Several closely related compounds provide insight into the physical and chemical properties of our target molecule:
The methyl ester analog (Methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine-2-carboxylate) is particularly relevant, as it shares the same core structure but contains a methyl ester group instead of the carboxylic acid. This compound has a CAS number of 163213-38-5 and a molecular formula of C9H11N3O3 .
Chemical Properties
Based on data from the structurally similar methyl ester, we can infer potential physicochemical properties of 5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine-2-carboxylic acid:
The presence of the carboxylic acid group would likely increase the compound's polarity and hydrogen-bonding capabilities compared to its methyl ester counterpart, potentially affecting solubility patterns and melting point.
Biological Activity and Applications
The biological activity profile of 5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine-2-carboxylic acid can be partially inferred from related compounds in the same structural class.
Structure-Activity Relationships
Based on the structural features of 5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine-2-carboxylic acid and related compounds, several structure-activity relationships might be proposed:
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The carboxylic acid moiety at position 2 likely serves as a key pharmacophore for target binding
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The methyl group at position 5 may influence receptor selectivity or binding affinity
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The 4-oxo functionality appears to be conserved across related compounds, suggesting its importance for biological activity
Analytical Characterization
Analytical methods for characterizing 5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine-2-carboxylic acid would likely include standard techniques used for similar heterocyclic compounds.
Spectroscopic Analysis
Expected spectroscopic features would include:
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NMR Spectroscopy: Characteristic signals for:
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Methyl group protons (singlet, approximately 2-3 ppm)
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Diazepine ring protons (complex patterns, 1.5-4.0 ppm)
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Pyrazole C-H proton (singlet, approximately 7-8 ppm)
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Carboxylic acid proton (broad singlet, 10-13 ppm)
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IR Spectroscopy: Distinctive absorption bands for:
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Carboxylic acid O-H stretch (broad, 3200-2800 cm⁻¹)
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Carbonyl C=O stretches (approximately 1700-1720 cm⁻¹ for carboxylic acid and 1680-1700 cm⁻¹ for amide carbonyl)
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Pyrazole ring vibrations (1400-1600 cm⁻¹)
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Research Applications and Future Directions
The unique structural features of 5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine-2-carboxylic acid position it as a valuable compound for several research applications.
Drug Discovery
This compound could serve as:
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A scaffold for medicinal chemistry optimization campaigns
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A pharmacophore for designing more potent and selective ROS1 inhibitors
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A building block for developing novel fibrinogen receptor antagonists
Future Research Directions
Several promising avenues for future research include:
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Comprehensive biological evaluation to determine specific therapeutic targets
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Development of improved synthetic routes for large-scale production
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Structure-activity relationship studies through systematic modification of substituents
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Investigation of binding modes through computational modeling and crystallography
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Exploration of novel formulations to optimize bioavailability
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